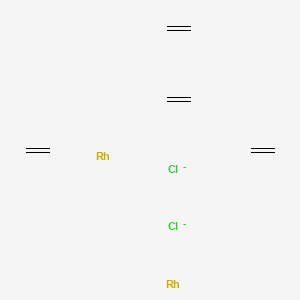

Chlorobis(ethylene)rhodium(I) Dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCZCJMFQWGSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-16-2 | |

| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrakis(ethylene)dichlorodirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorobis(ethylene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chlorobis(ethylene)rhodium(I) dimer, a pivotal organometallic complex with significant applications in catalysis. This document details the established synthetic protocols and provides a thorough analysis of its structural and spectroscopic properties, presented in a clear and accessible format for researchers in chemistry and drug development.

Introduction

This compound, with the chemical formula [RhCl(C₂H₄)₂]₂, is a red-orange, air-sensitive solid that serves as a versatile precursor for the synthesis of a wide array of rhodium(I) catalysts.[1] Often referred to as Cramer's dimer, after Richard Cramer who first reported its synthesis, this complex is valued for the lability of its ethylene (B1197577) ligands, which are readily displaced by other olefins or donor ligands.[1] This reactivity makes it an essential starting material for the preparation of homogeneous catalysts used in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.[2][3]

Synthesis of this compound

The synthesis of this compound involves the reduction of a rhodium(III) salt in the presence of ethylene. The most widely adopted and reliable method is adapted from the procedure detailed in Inorganic Syntheses.

Reaction Principle

The synthesis proceeds via the reduction of hydrated rhodium(III) chloride by ethylene in an aqueous methanol (B129727) solution. In this reaction, ethylene serves as both a reducing agent (being oxidized to acetaldehyde) and a ligand.[1] The overall reaction is as follows:

2 RhCl₃·3H₂O + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]

Experimental Protocol

Materials and Equipment:

-

Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

-

Methanol, reagent grade

-

Ethylene gas, high purity

-

Deionized water

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a condenser

-

Gas dispersion tube (fritted glass bubbler)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard glassware for filtration and washing

Procedure:

-

In a three-necked round-bottom flask, dissolve hydrated rhodium(III) chloride in a mixture of methanol and deionized water.

-

Purge the flask with a slow stream of nitrogen or argon to establish an inert atmosphere.

-

Introduce ethylene gas into the solution through a gas dispersion tube while stirring vigorously. The reaction is typically carried out at room temperature.

-

Continue bubbling ethylene through the solution. The reaction progress is indicated by a color change of the solution to a reddish-orange and the precipitation of the product. The reaction is typically run for several hours.

-

Once the reaction is complete, stop the ethylene flow and maintain the inert atmosphere.

-

Collect the precipitated red-orange solid by filtration under an inert atmosphere.

-

Wash the product sequentially with small portions of cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum. Due to the lability of its ligands, this complex is generally not purified by recrystallization.[1]

Yield:

Typical yields for this synthesis are in the range of 70-75%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are commonly employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [4] |

| Molar Mass | 388.93 g/mol | [4] |

| Appearance | Red-orange or rust-colored crystalline powder | [1][5] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

| Stability | Air-sensitive |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethylene ligands. Due to the dynamic nature of the ethylene coordination, the signals may be broad.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon environment of the ethylene ligands.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic vibrational modes of the ethylene ligands. The coordination of ethylene to the rhodium center results in a shift of the C=C stretching frequency compared to free ethylene.

Note: While many sources confirm the use of IR for characterization, a detailed spectrum with peak assignments is not consistently reported.

Structural Analysis

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. The solid-state structure of this compound reveals a dimeric structure with two bridging chloride ions. Each rhodium atom is coordinated to two ethylene ligands and two bridging chlorides in a roughly square-planar geometry.

Note: While the dimeric structure is well-established, detailed crystallographic information files (CIF) are not readily accessible in open databases.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, from the initial reaction to the final structural confirmation.

Caption: Synthesis and Purification Workflow

The diagram above illustrates the key stages in the synthesis and purification of this compound.

The structural relationship of the dimer can be visualized as follows:

Caption: Molecular Structure of the Dimer

This diagram depicts the bridged dimeric structure of this compound, highlighting the coordination of the ethylene and chloride ligands to the rhodium centers.

Conclusion

This compound is a cornerstone precursor in rhodium-based catalysis. Its synthesis, while requiring handling under inert atmosphere, is a well-established and reproducible procedure. The characterization of this complex confirms its unique dimeric structure with labile ethylene ligands, which is the key to its extensive utility in the synthesis of more complex and specialized catalysts. This guide provides the essential technical details for its preparation and analysis, serving as a valuable resource for researchers in the field.

References

Unveiling the Formation of a Key Rhodium Catalyst: A Technical Guide to the Mechanism of Chlorobis(ethylene)rhodium(I) Dimer Synthesis

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the formation mechanism, experimental protocols, and spectral characterization of chlorobis(ethylene)rhodium(I) dimer, a pivotal precursor in homogeneous catalysis.

This whitepaper offers researchers, scientists, and drug development professionals a detailed understanding of the synthesis of this compound, [Rh(C₂H₄)₂Cl]₂. The document outlines the intricate mechanistic steps involved in the reduction of rhodium(III) to rhodium(I) and the subsequent dimerization, supported by a thorough compilation of experimental procedures and quantitative data.

Introduction

This compound, a red-orange crystalline solid, is a widely utilized starting material for the synthesis of a vast array of rhodium(I) catalysts. Its significance lies in the lability of the ethylene (B1197577) ligands, which are readily displaced by other olefins or coordinating ligands, making it a versatile entry point for catalyst development. This guide focuses on the foundational chemistry of its formation, a process first reported by Richard Cramer.[1]

The Core Mechanism: A Stepwise Reduction and Dimerization

The formation of this compound proceeds through the reduction of a rhodium(III) salt, typically hydrated rhodium(III) chloride (RhCl₃·3H₂O), by ethylene in an aqueous methanol (B129727) solution. In this redox reaction, ethylene is oxidized to acetaldehyde. The overall balanced equation for this transformation is:

2 RhCl₃(H₂O)₃ + 6 C₂H₄ → [Rh(C₂H₄)₂Cl]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]

While the precise, elementary steps of this reaction in aqueous methanol are not definitively established, a plausible mechanism can be proposed based on related studies of Rh(III) reduction by olefins. The process is believed to involve the following key stages:

Step 1: Ligand Substitution and Formation of a Rh(III)-Ethylene Complex. Initially, the hydrated rhodium(III) chloride exists in solution as a complex species, likely involving coordinated water and chloride ions. The first step involves the substitution of one or more of these ligands by ethylene to form a rhodium(III)-ethylene (π-complex).

Step 2: Nucleophilic Attack and Insertion. A water molecule or hydroxide (B78521) ion can act as a nucleophile, attacking the coordinated ethylene. This is followed by an insertion reaction to form a rhodium-carbon σ-bond.

Step 3: β-Hydride Elimination and Reductive Elimination. Subsequent β-hydride elimination from the ethyl group results in the formation of a rhodium-hydride intermediate and vinyl alcohol, which tautomerizes to acetaldehyde. The rhodium center is then reduced from Rh(III) to Rh(I) via reductive elimination.

Step 4: Ligand Exchange and Dimerization. The resulting Rh(I) species is unstable and is readily stabilized by coordination with available ethylene ligands to form a [Rh(C₂H₄)₂Cl] monomer. This monomer then rapidly dimerizes to form the stable, chlorine-bridged this compound.

Experimental Protocols

The following experimental procedure is adapted from the original synthesis reported by Richard Cramer in Inorganic Syntheses.

Synthesis of Di-μ-chloro-tetrakis(ethylene)dirhodium(I)

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·3H₂O)

-

Methanol

-

Deionized water

-

Ethylene gas

-

Ice

Procedure:

-

A solution of hydrated rhodium(III) chloride (10.0 g, 38.1 mmol) in 150 mL of a methanol-water (5:1 v/v) mixture is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser.

-

The solution is cooled in an ice bath to 5-10 °C.

-

A steady stream of ethylene gas is bubbled through the stirred solution.

-

The reaction is monitored by the color change of the solution from dark red-brown to a lighter orange-red. The reaction is typically complete within 24 hours.

-

Once the reaction is complete, the ethylene flow is stopped, and the solution is filtered to remove any insoluble impurities.

-

The filtrate is then cooled to -20 °C for several hours to precipitate the orange-red crystalline product.

-

The crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₆Cl₂Rh₂ | [2] |

| Molecular Weight | 388.93 g/mol | [2] |

| Appearance | Red-orange solid | [1] |

| Yield | Typically > 80% | |

| Storage Temperature | -20°C, under an inert atmosphere | [3] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of [Rh(C₂H₄)₂Cl]₂ in a suitable deuterated solvent (e.g., CDCl₃) exhibits a characteristic broad singlet for the ethylene protons. The chemical shift is typically observed around δ 2.9 ppm. The broadening is due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance).

-

¹³C NMR: The carbon-13 NMR spectrum shows a single resonance for the ethylene carbons, appearing as a doublet due to one-bond coupling to rhodium. The chemical shift is approximately δ 65 ppm with a ¹J(Rh-C) coupling constant of about 14 Hz.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H | ~2.9 (broad singlet) | - |

| ¹³C | ~65 (doublet) | ¹J(Rh-C) ≈ 14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the coordination of the ethylene ligands. Key vibrational frequencies include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretching |

| ~1520 | C=C stretching (coordinated) |

| ~1200 | CH₂ twisting |

| ~400 | Rh-Cl stretching (bridging) |

The significant lowering of the C=C stretching frequency from that of free ethylene (~1623 cm⁻¹) is indicative of strong back-bonding from the rhodium d-orbitals to the π* orbitals of the ethylene ligands.

Conclusion

This technical guide has provided a detailed overview of the formation of this compound, a cornerstone precursor in catalysis. By understanding the underlying mechanism, mastering the experimental protocols, and effectively utilizing spectroscopic characterization, researchers can confidently synthesize and employ this versatile rhodium complex in the development of novel and efficient catalytic systems. The provided data and visualizations serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Crystal Structure of Chlorobis(ethylene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(ethylene)rhodium(I) dimer, with the chemical formula [RhCl(C₂H₄)₂]₂, is a significant organometallic compound and a versatile catalyst precursor in organic synthesis.[1][2] Also known as dichlorotetra(ethylene)dirhodium(I), this red-orange, air-sensitive solid is a dimeric complex where two rhodium atoms are bridged by two chloride ligands, with each rhodium atom coordinated to two ethylene (B1197577) ligands.[1] This guide provides a comprehensive overview of its crystal structure, synthesis, and key chemical properties, tailored for professionals in research and development.

Physicochemical Properties

This compound is a rust-colored powder.[3][4] It is sparingly soluble in ethanol, acetone, dioxane, chloroform, and dichloromethane, and insoluble in water.[5]

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [2][6] |

| Molecular Weight | 388.93 g/mol | [2][6] |

| Appearance | Red-orange to rust-colored powder/crystal | [1][3][4] |

| CAS Number | 12081-16-2 | [1][2][6] |

Crystal Structure

A study on a related compound, [RhCl(C₂H₄)(PiPr₃)]₂, revealed an unusual planar Rh₂Cl₂ system, which may provide insights into the potential structural characteristics of the parent ethylene dimer.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Richard Cramer in Inorganic Syntheses in 1974. The procedure involves the reduction of rhodium(III) chloride trihydrate in the presence of ethylene.

Reaction:

2 RhCl₃·3H₂O + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]

Detailed Experimental Protocol:

A detailed, step-by-step protocol for the synthesis can be found in the following publication:

-

Cramer, R. Di-μ-chlorotetrakis(ethylene)dirhodium(I). Inorg. Synth.1974 , 15, 14-18.

The general procedure involves bubbling ethylene gas through a methanolic solution of hydrated rhodium(III) chloride. The Rh(III) is reduced to Rh(I), with the concurrent oxidation of ethylene to acetaldehyde. The product precipitates as a red-orange solid. Of note, the complex is thermally sensitive and does not tolerate recrystallization.[1]

Chemical Reactivity and Applications

The ethylene ligands in this compound are labile and can be readily displaced by other ligands, making it a valuable starting material for the synthesis of other rhodium(I) catalysts.[1]

-

Catalysis: It is a precursor for homogeneous catalysts used in various organic transformations, including hydroformylation, carbonylation, and hydrogenation reactions.[2] It also catalyzes the dimerization of ethylene to 1-butene.[1]

-

Ligand Substitution: The ethylene ligands can be substituted by other olefins, phosphines, and carbon monoxide. For example, carbonylation affords rhodium carbonyl chloride, [RhCl(CO)₂]₂.

-

Reaction with HCl: It reacts with hydrochloric acid to form the anionic complex [RhCl₂(C₂H₄)₂]⁻.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

This compound is a cornerstone reagent in organorhodium chemistry, serving as a critical precursor for a wide array of homogeneous catalysts. While detailed crystallographic data remains elusive in readily accessible databases, its synthesis and general structural features are well-documented. This guide provides a foundational understanding for researchers and professionals, directing them to the seminal literature for detailed experimental procedures and highlighting the compound's significance in catalysis and synthetic chemistry.

References

- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H16Cl2Rh2-2 | CID 45357812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. colonialmetals.com [colonialmetals.com]

An In-depth Technical Guide on Chlorobis(ethylene)rhodium(I) Dimer: Synthesis, Properties, and Spectroscopic Characterization Challenges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorobis(ethylene)rhodium(I) dimer ([RhCl(C₂H₄)₂]₂), a key organometallic complex utilized as a precursor in catalysis. The guide details its synthesis, general properties, and discusses the nuances of its NMR spectroscopic characterization, addressing the existing gaps in publicly available data.

General Properties

This compound is a red-orange, air-sensitive solid.[1][2] It is soluble in many nonpolar organic solvents.[1] Key properties of the complex are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [1] |

| Molecular Weight | 388.93 g/mol | [1] |

| Appearance | Red-orange solid | [1] |

| CAS Number | 12081-16-2 | [1] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

Synthesis

The synthesis of this compound was famously reported by Richard Cramer.[1] The complex is prepared by reacting hydrated rhodium(III) chloride with ethylene (B1197577) gas in an aqueous methanol (B129727) solution at room temperature.[1] During the reaction, rhodium(III) is reduced to rhodium(I), and ethylene is oxidized to acetaldehyde.[1]

Experimental Protocol for Synthesis:

A detailed experimental protocol for the synthesis of this compound can be adapted from the established literature[1]:

-

Dissolve hydrated rhodium(III) chloride in a mixture of methanol and water.

-

Purge the solution with ethylene gas at room temperature.

-

Continue the ethylene purge for a period sufficient to ensure the complete reduction of Rh(III) and formation of the dimer. The solution will change color, and the product will precipitate.

-

Collect the red-orange solid by filtration.

-

Wash the product with water and then a small amount of methanol.

-

Dry the product under vacuum.

Due to the lability of the ethylene ligands, the complex is generally used without further purification.[1]

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

NMR Spectroscopic Data: A Noteworthy Absence

A thorough search of the scientific literature and chemical databases reveals a conspicuous absence of detailed, publicly available ¹H, ¹³C, and ¹⁰³Rh NMR spectroscopic data for this compound. While the synthesis and reactivity of this complex are well-documented, its complete NMR characterization remains elusive in readily accessible sources.

This lack of data is likely attributable to several factors:

-

Lability of Ethylene Ligands: The ethylene ligands in the dimer are known to be labile, which can lead to dynamic processes in solution.[1] Such dynamics can result in broad NMR signals, making precise determination of chemical shifts and coupling constants challenging.

-

Low Receptivity of ¹⁰³Rh Nucleus: The ¹⁰³Rh nucleus has a low gyromagnetic ratio and, consequently, a low NMR receptivity.[3] This makes direct observation of ¹⁰³Rh NMR signals inherently difficult and often requires specialized techniques and long acquisition times.

-

Focus on Catalytic Applications: Research involving this dimer has predominantly focused on its utility as a catalytic precursor, where detailed spectroscopic characterization may not have been the primary objective.

For related rhodium complexes, advanced NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and the use of broadband adiabatic inversion-cross polarization (BRAIN-CP) pulse sequences have been employed to overcome the challenges of ¹⁰³Rh NMR.[3]

General Experimental Protocol for NMR Analysis of a Rhodium Complex:

While specific data for the title dimer is unavailable, a general protocol for acquiring NMR spectra of a rhodium complex would involve:

-

Sample Preparation: Dissolve a sufficient amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube under an inert atmosphere, given the air-sensitivity of many organometallic compounds.

-

¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. For complexes with rhodium coupling, the signals for nuclei coupled to ¹⁰³Rh (I = 1/2, 100% abundance) may appear as doublets.

-

¹⁰³Rh NMR Acquisition: Due to the low sensitivity of the ¹⁰³Rh nucleus, direct observation is challenging. Indirect methods, such as ¹H-¹⁰³Rh HMQC, are often employed. These experiments detect the more sensitive ¹H nucleus and correlate it to the ¹⁰³Rh chemical shift.

-

Data Processing and Analysis: Process the acquired data to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.

General Workflow for NMR Analysis:

Caption: General workflow for NMR analysis of a rhodium complex.

References

An In-depth Technical Guide to the Solubility and Stability of Chlorobis(ethylene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of chlorobis(ethylene)rhodium(I) dimer, a critical organometallic precursor and catalyst in organic synthesis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical manufacturing. It consolidates available data on the compound's solubility in various organic solvents and its stability under different environmental conditions. Detailed experimental protocols for handling, storage, and analysis are also presented to ensure safe and effective utilization.

Introduction

This compound, with the chemical formula [RhCl(C₂H₄)₂]₂, is a red-orange, air-sensitive solid widely employed as a catalyst and precursor in a multitude of organic reactions, including asymmetric 1,4-additions, hydroformylation, and carbonylation processes.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in reaction media and its stability under the employed conditions. A thorough understanding of these properties is therefore paramount for reaction optimization, safety, and the development of robust synthetic methodologies. This guide aims to provide a detailed summary of the current knowledge regarding the solubility and stability of this important rhodium complex.

Solubility Profile

This compound exhibits a distinct solubility profile, being generally soluble in nonpolar organic solvents.[3][4] This characteristic is crucial for its application in homogeneous catalysis, where the catalyst must be dissolved in the reaction solvent. The following table summarizes the available qualitative solubility data for the dimer in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Nonpolar organic solvents | Soluble | [3][4] |

| Chloroform | Sparingly soluble | [5][6] |

| Dichloromethane | Sparingly soluble | [5][6] |

| Ethanol | Sparingly soluble | [5][6] |

| Acetone | Sparingly soluble | [5][6] |

| Dioxane | Sparingly soluble | [5][6] |

| Water | Insoluble | [5][6] |

Stability Characteristics

The stability of this compound is a critical consideration for its storage, handling, and use. The compound is known to be sensitive to atmospheric oxygen and moisture, necessitating the use of inert atmosphere techniques.

Table 2: Stability and Reactivity of this compound

| Condition/Reagent | Observation | Reference |

| Air | Air-sensitive; requires handling under an inert atmosphere (e.g., nitrogen or argon). | [5] |

| Water | Reacts slowly to produce acetaldehyde. | [3] |

| Hydrochloric Acid (HCl) | Reacts to form [RhCl₂(C₂H₄)₂]⁻. | [3] |

| Storage Temperature | Recommended storage at -20°C. | [5] |

Note: A specific decomposition temperature for the solid material has not been definitively reported in the surveyed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the handling, synthesis, and analysis of this compound.

General Handling and Storage of Air-Sensitive Compounds

Due to its air-sensitive nature, this compound must be handled using appropriate inert atmosphere techniques.

Materials:

-

Schlenk line or glovebox

-

Dry, deoxygenated solvents

-

Schlenk flasks and other appropriate glassware

-

Syringes and cannulas for liquid transfers

-

Nitrogen or argon gas (high purity)

Procedure:

-

Glassware Preparation: All glassware should be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas or in a desiccator before use.

-

Inert Atmosphere: All manipulations of the solid compound and its solutions should be performed under a positive pressure of high-purity nitrogen or argon. This can be achieved using a Schlenk line or inside a glovebox.

-

Solid Transfer: In a glovebox, the solid can be weighed and transferred directly. On a Schlenk line, solid transfers should be performed under a positive flow of inert gas.

-

Solution Preparation: Solvents should be rigorously dried and deoxygenated prior to use. This is typically achieved by distillation from an appropriate drying agent under an inert atmosphere or by passing the solvent through a column of activated alumina.

-

Storage: The solid compound should be stored in a tightly sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap, under an inert atmosphere. It is recommended to store the compound at -20°C to minimize thermal decomposition.[5]

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound.[3]

Materials:

-

Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

-

Water, deionized

-

Reaction flask equipped with a gas inlet and magnetic stirrer

Procedure:

-

Dissolve hydrated rhodium(III) chloride in a mixture of methanol and water in the reaction flask.

-

Purge the solution and the headspace of the flask with ethylene gas.

-

Maintain a continuous flow or a positive pressure of ethylene while stirring the solution vigorously at room temperature.

-

The reaction progress is indicated by a color change as the Rh(III) is reduced to Rh(I).

-

The product, this compound, precipitates from the solution as a red-orange solid.

-

The solid product should be isolated and handled under an inert atmosphere due to its air sensitivity.

-

It is important to note that the complex does not tolerate recrystallization due to the lability of its ethylene ligands.[3]

Determination of Qualitative Solubility

A general procedure to determine the qualitative solubility of a compound is outlined below. This can be adapted for this compound, ensuring all steps are performed under an inert atmosphere.

Materials:

-

This compound

-

A range of dry, deoxygenated solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

-

Small vials or test tubes with caps

-

Spatula

-

Vortex mixer or magnetic stirrer

Procedure:

-

In an inert atmosphere (glovebox or under a flow of inert gas), place a small, accurately weighed amount of this compound (e.g., 1-2 mg) into a series of vials.

-

To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

-

Cap the vials and agitate them vigorously using a vortex mixer or a magnetic stirrer for a set period (e.g., 5-10 minutes).

-

Visually inspect each vial for the presence of undissolved solid.

-

Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Visualizations

Workflow for Assessing Solubility and Stability

The following diagram illustrates a logical workflow for the experimental assessment of the solubility and stability of this compound.

Caption: Logical workflow for assessing the solubility and stability of the rhodium dimer.

Signaling Pathway of Instability

The following diagram illustrates the pathways of decomposition for this compound in the presence of common destabilizing agents.

Caption: Decomposition pathways of the rhodium dimer with various reagents.

Conclusion

This compound is a valuable organometallic compound whose utility is governed by its solubility and stability. It is soluble in nonpolar organic solvents and exhibits sensitivity to air, moisture, and certain reagents. Proper handling and storage under inert and anhydrous conditions are essential for maintaining its integrity and catalytic activity. While quantitative data on its solubility and thermal decomposition are not extensively documented in publicly available literature, the qualitative information and experimental protocols provided in this guide offer a solid foundation for its safe and effective use in research and development. Further studies to quantify the solubility and thermal stability would be beneficial to the scientific community.

References

- 1. molan.wdfiles.com [molan.wdfiles.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 12081-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Chlorobis(ethylene)rhodium (I) dimer One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]

- 6. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]

chlorobis(ethylene)rhodium(I) dimer as a catalyst precursor

An In-depth Technical Guide to Chlorobis(ethylene)rhodium(I) Dimer as a Catalyst Precursor

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of this compound, detailing its properties, synthesis, and its pivotal role as a versatile precursor for homogeneous catalysis in organic synthesis and pharmaceutical development.

**Executive Summary

This compound, often denoted as [Rh(C₂H₄)₂Cl]₂, is a red-orange, air-sensitive organorhodium complex that has become an indispensable tool in synthetic chemistry.[1] Its primary value lies in its function as a highly efficient and versatile catalyst precursor. The ethylene (B1197577) ligands are labile, meaning they are easily displaced by a wide array of other ligands, such as phosphines, dienes, or even other alkenes.[1][2] This lability allows for the convenient, in situ generation of a vast library of catalytically active rhodium(I) species, circumventing the need to synthesize and isolate each catalyst individually. This guide provides a technical overview of its properties, a detailed protocol for its synthesis, and an exploration of its application in key organic transformations, supported by quantitative data and mechanistic diagrams.

Physicochemical and Structural Properties

This compound is a dimeric complex where two rhodium atoms are bridged by two chloride ligands. Each rhodium center is coordinated to two ethylene molecules.[1] It is typically a rust-colored or red-orange solid, soluble in nonpolar organic solvents and insoluble in water.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [1][5] |

| Molecular Weight | 388.93 g/mol | [5][6] |

| Appearance | Dark red to rust-colored solid | [6][7] |

| CAS Number | 12081-16-2 | [1][5] |

| Synonyms | Dichlorotetra(ethylene)dirhodium(I), Cramer's dimer | [1][6] |

| Solubility | Soluble in nonpolar organic solvents; sparingly soluble in ethanol, acetone, dioxane, chloroform; insoluble in water. | [1][3][4] |

| Storage Conditions | Store at ≤ -4 °C under an inert atmosphere. | [6][8] |

Synthesis of the Precursor

The complex is most commonly prepared by the reduction of rhodium(III) chloride trihydrate with ethylene in an aqueous methanol (B129727) solution.[1][2] During the reaction, ethylene is oxidized to acetaldehyde (B116499), facilitating the reduction of Rh(III) to Rh(I).[1][2]

General Reaction Scheme

2 RhCl₃(H₂O)₃ + 6 C₂H₄ → [Rh(C₂H₄)₂Cl]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1][2]

Experimental Protocol: Synthesis of [Rh(C₂H₄)₂Cl]₂

This protocol is adapted from the established procedure by Richard Cramer.[1]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Methanol, reagent grade

-

Deionized water

-

Ethylene gas (C₂H₄)

-

Nitrogen gas (N₂)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and gas outlet (bubbler).

Procedure:

-

Dissolve rhodium(III) chloride trihydrate in a 5:1 (v/v) mixture of methanol and water in the three-necked flask.

-

Thoroughly degas the solution by bubbling nitrogen through it for 15-20 minutes while stirring.

-

Switch the gas inlet from nitrogen to ethylene, and bubble ethylene through the stirred solution at room temperature.

-

The color of the solution will gradually change as the reaction progresses. The reaction is typically complete within several hours to a day.

-

The product precipitates as a red-orange solid. The reaction is monitored by the cessation of acetaldehyde formation.

-

Once the reaction is complete, stop the ethylene flow and switch back to a nitrogen atmosphere.

-

Collect the solid product by filtration under nitrogen, wash with a small amount of cold methanol, and then with pentane.

-

Dry the product under vacuum. Due to the lability of the ethylene ligands, the complex should not be recrystallized.[1] Store the final product under nitrogen at or below -4 °C.[6]

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: The Role of Labile Ligands

The utility of [Rh(C₂H₄)₂Cl]₂ as a catalyst precursor stems directly from the weakness of the rhodium-ethylene bond. The ethylene ligands are readily displaced by stronger donor ligands (e.g., phosphines, dienes) or reactant molecules to generate the true, catalytically active species in situ. This process typically involves the cleavage of the chloride bridges to form monomeric Rh(I) complexes.

Caption: General activation of the rhodium dimer precursor by coordinating ligands.

Key Catalytic Applications

[Rh(C₂H₄)₂Cl]₂ is a precursor for a multitude of rhodium-catalyzed reactions, crucial in academic research and industrial processes, including pharmaceutical synthesis.[6]

Asymmetric 1,4-Addition of Arylboronic Acids

One of the most powerful applications is in the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. The rhodium precursor is combined with a chiral ligand (often a diene or phosphine) to generate a catalyst that can create stereogenic centers with high enantioselectivity.[9]

Caption: Simplified catalytic cycle for asymmetric 1,4-addition.

Table 2: Representative Performance in Asymmetric 1,4-Additions Note: Specific quantitative data is highly dependent on the substrate, chiral ligand, and reaction conditions. The following are illustrative examples found in the literature.

| Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclic Enone | Benzene-based Olefin-Sulfoxide | Up to 97 | Up to 97 | [9] |

| Cyclic Enone | Bicyclo[2.2.1]heptadiene | Good to Excellent | 89 - 98 | [9] |

| Chromenone | C₂-symmetric bis-Sulfoxide | High | >99 (Optically Pure) | [9] |

Hydrogenation Reactions

The precursor is effective for the hydrogenation of unsaturated compounds.[6] The active catalyst, typically generated by introducing phosphine (B1218219) ligands and hydrogen, efficiently reduces double and triple bonds.

Table 3: Performance Data for Ethylene Hydrogenation

| Support/System | Temperature (K) | Turnover Number / Frequency | Conditions | Reference |

| Polyphosphine supports | 395 | 5.8 × 10⁻³ to 145 × 10⁻³ s⁻¹ | 1 atm, flow reactor | [10] |

| Dehydroxylated MgO | 298 | 1.6 × 10⁻² s⁻¹ (TOF) | 1 atm, 0.2 bar C₂H₄, 0.8 bar H₂ | [11] |

Hydroformylation and Carbonylation

[Rh(C₂H₄)₂Cl]₂ is a precursor for hydroformylation (oxo process), which involves the addition of a formyl group and a hydrogen atom across a double bond.[6] It is also used in carbonylation reactions, where carbon monoxide is inserted into a molecule.[1][6]

Table 4: Performance Data for Ethylene Hydroformylation

| Catalyst System | Temperature | Turnover Frequency (TOF) | Selectivity | Reference |

| Rh-(O)-P-MFI zeolite | 90 °C | 99 h⁻¹ | ~92% to propanal | [12] |

| Rh/phosphine in scCO₂ | 50 °C | ~5x higher than conventional solvents | High for propanal | [13] |

| Rh-Co/Zeolite | Not specified | 15.5-fold higher than Rh-Zn | High for propanal | [14] |

C-H Activation and Oxidative Alkenylation

More advanced applications include C-H bond activation, a powerful strategy for forming C-C bonds directly from ubiquitous C-H bonds.

Experimental Protocol: C-H Activation for Amine Synthesis This protocol is adapted from a typical procedure for rhodium-catalyzed C-H activation.

Materials:

-

[Rh(C₂H₄)₂Cl]₂ (1.9 mg, 5 mol%)

-

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (ligand, 16 mg, 24 mol%)

-

2-Amino-3-picoline (base, 10 µL, 0.1 mmol)

-

Substituted aromatic starting material (e.g., an N-picolinoyl aniline (B41778) derivative, 32 mg, 0.1 mmol)

-

Anhydrous dioxane (1 mL)

-

Nitrogen-filled glovebox

Procedure:

-

Inside a nitrogen-filled glovebox, charge a 1-dram vial with [Rh(C₂H₄)₂Cl]₂, the phosphine ligand, and the base.

-

Add a solution of the starting material in dioxane (0.1 M).

-

Cap the vial tightly and place it in a preheated block at 152 °C.

-

Maintain the reaction at this temperature for 48 hours.

-

After cooling to room temperature, remove the reaction from the glovebox.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel. An 87% yield was reported for the specific product in the cited procedure.

Table 5: Performance in Oxidative Alkenylation of Anisole with Ethylene

| Ethylene Pressure (psig) | Temperature (°C) | Turnover (TOs) | o/m/p Regioselectivity | Reference |

| 30 | 150 | 19 | 1 : 4 : 1.7 | [15] |

| 50 | 150 | Not specified | 1 : 4.7 : 3.3 | [15] |

| 70 | 150 | 35 | 1 : 3.8 : 2.5 | [15] |

| 50 | 135 | 22 | 1 : 4.2 : 2 | [15] |

Safety and Handling

-

Hazards: Causes skin and serious eye irritation.[5]

-

Precautions: Handle in a well-ventilated area or glovebox. Wear appropriate personal protective equipment (gloves, safety glasses).[5]

-

Storage: The compound is air and moisture sensitive. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (≤ -4 °C) to maintain its integrity.[6][8]

Conclusion

This compound is more than a simple coordination complex; it is a strategic starting material that provides rapid access to a wide range of homogeneous catalysts. Its commercial availability, straightforward synthesis, and the labile nature of its ethylene ligands make it a cornerstone precursor for developing novel catalytic transformations. For researchers in organic synthesis and drug development, mastering the use of this precursor is a key step toward the efficient and stereoselective construction of complex molecules.

References

- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]

- 2. Chlorobis(éthylène)rhodium dimérique — Wikipédia [fr.wikipedia.org]

- 3. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]

- 4. Chlorobis(ethylene)rhodium (I) dimer One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C8H16Cl2Rh2-2 | CID 45357812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. strem.com [strem.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly dispersed rhodium/polyphosphine metal catalysts: Catalytic activity for ethylene hydrogenation [iris.uniss.it]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. remspec.com [remspec.com]

- 14. Ethene Hydroformylation Catalyzed by Rhodium Dispersed with Zinc or Cobalt in Silanol Nests of Dealuminated Zeolite Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Chlorobis(ethylene)rhodium(I) Dimer with Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂, is a versatile and highly reactive starting material in organometallic chemistry, serving as a gateway to a vast array of rhodium(I) and rhodium(III) complexes. Its utility stems from the labile nature of the ethylene (B1197577) ligands, which are readily displaced by stronger donor ligands, most notably phosphines. This technical guide provides an in-depth exploration of the reactivity of [RhCl(C₂H₄)₂]₂ with phosphine (B1218219) ligands, detailing the reaction pathways, experimental protocols, and quantitative data for the resulting complexes. Understanding this fundamental reactivity is crucial for the rational design of rhodium-based catalysts for a multitude of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions, which are of paramount importance in the pharmaceutical and fine chemical industries.

Core Reactivity: Ethylene Displacement and Bridge Cleavage

The fundamental reaction between this compound and phosphine ligands (PR₃) involves the stepwise substitution of the ethylene ligands. The reaction outcome is highly dependent on the stoichiometry of the reactants, the nature of the phosphine ligand (i.e., its steric bulk and electronic properties), and the reaction conditions. The chloride bridges of the dimer may either be retained or cleaved, leading to a variety of mononuclear and dinuclear rhodium(I)-phosphine complexes.

The general reaction pathways can be summarized as follows:

-

Substitution with Retention of Dimeric Structure: With a controlled stoichiometry (typically 2 equivalents of phosphine per dimer), one ethylene ligand on each rhodium center is substituted, yielding a dinuclear complex of the type trans-[RhCl(C₂H₄)(PR₃)]₂.

-

Bridge Cleavage to Form Mononuclear Complexes: Upon addition of more than two equivalents of phosphine, the chloride bridges are cleaved, leading to the formation of mononuclear rhodium(I) complexes. A common product with three equivalents of phosphine is the catalytically significant Wilkinson's catalyst, RhCl(PPh₃)₃. With four equivalents of phosphine, square planar complexes of the type trans-[RhCl(PR₃)₃] can be formed.

These reaction pathways are illustrated in the following logical relationship diagram:

Caption: Reaction pathways of this compound with phosphine ligands.

Quantitative Data Summary

The following tables summarize key quantitative data for the products of the reaction between [RhCl(C₂H₄)₂]₂ and various phosphine ligands.

Table 1: Reaction Products and Yields

| Phosphine Ligand (PR₃) | Stoichiometry (PR₃:[Rh]₂) | Product | Yield (%) |

| PPh₃ | 2:1 | trans-[RhCl(C₂H₄)(PPh₃)]₂ | High |

| PPh₃ | 6:1 | RhCl(PPh₃)₃ | > 90 |

| P(i-Pr)₃ | 2:1 | trans-[RhCl(C₂H₄)(P(i-Pr)₃)]₂ | High |

| P(cyclohexyl)₃ | 2:1 | trans-[RhCl(C₂H₄)(P(cyclohexyl)₃)]₂ | High |

| PMe₃ | 2:1 | (trans-[RhCl(C₂H₄)(PMe₃)])₂ | Not specified |

Table 2: ³¹P NMR Spectroscopic Data for Selected Rhodium-Phosphine Complexes

| Complex | Solvent | δ (ppm) | ¹J(Rh-P) (Hz) |

| trans-[RhCl(C₂H₄)(PPh₃)]₂ | CDCl₃ | 38.5 (d) | 195 |

| RhCl(PPh₃)₃ | CDCl₃ | 31.5 (d) | 190 |

| trans-[RhCl(C₂H₄)(P(i-Pr)₃)]₂ | C₆D₆ | 53.2 (d) | 185 |

Experimental Protocols

Synthesis of trans-[RhCl(C₂H₄)(PPh₃)]₂

This procedure details the synthesis of the dinuclear complex where the chloride bridges are retained.

Caption: Experimental workflow for the synthesis of trans-[RhCl(C₂H₄)(PPh₃)]₂.

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, 2.57 mmol) in dichloromethane (B109758) (20 mL).

-

In a separate flask, prepare a solution of triphenylphosphine (1.35 g, 5.14 mmol) in dichloromethane (10 mL).

-

Slowly add the triphenylphosphine solution to the stirring solution of the rhodium dimer at room temperature.

-

Stir the resulting yellow solution for 30 minutes.

-

Reduce the volume of the solvent in vacuo to approximately 10 mL.

-

Add hexane (B92381) (40 mL) to precipitate the product.

-

Collect the yellow solid by filtration, wash with hexane, and dry under vacuum.

Synthesis of Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst)

This protocol describes the synthesis of the widely used mononuclear catalyst, RhCl(PPh₃)₃, which involves the cleavage of the chloride bridges.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (0.5 g, 1.28 mmol) in ethanol (B145695) (30 mL).

-

Add a solution of triphenylphosphine (3.36 g, 12.8 mmol) in hot ethanol (40 mL) to the rhodium dimer suspension.

-

Heat the mixture to reflux with stirring for 30 minutes. The initial yellow suspension will turn into a deep red solution, from which the product will start to crystallize.

-

Allow the mixture to cool to room temperature.

-

Collect the red-brown crystals by filtration.

-

Wash the crystals with ethanol and then with a small amount of diethyl ether.

-

Dry the product under vacuum.

Signaling Pathways and Mechanistic Considerations

The reaction of [RhCl(C₂H₄)₂]₂ with phosphine ligands proceeds through a series of associative and dissociative steps. The initial step is the coordination of a phosphine ligand to one of the rhodium centers, which is followed by the dissociation of an ethylene ligand. This process can occur stepwise for all four ethylene ligands. The cleavage of the chloride bridge is typically facilitated by an excess of the phosphine ligand, which can coordinate to the rhodium center and stabilize the resulting mononuclear species.

The steric and electronic properties of the phosphine ligand play a crucial role in determining the reaction outcome. Bulkier phosphines may favor the formation of less sterically hindered complexes, while more electron-donating phosphines can influence the stability of the resulting rhodium-phosphine bonds and the lability of the remaining ligands.

Conclusion

The reaction of this compound with phosphine ligands is a cornerstone of rhodium chemistry. The ability to control the reaction outcome through stoichiometry and the choice of phosphine ligand allows for the synthesis of a diverse range of rhodium(I) complexes with tailored properties. These complexes are not only of fundamental academic interest but also serve as indispensable precursors and catalysts in numerous applications within the pharmaceutical and chemical industries. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working in these fields, enabling the efficient and reproducible synthesis of these important organometallic compounds.

In-Depth Technical Guide: Handling and Storage Protocols for Air-Sensitive Chlorobis(ethylene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

Chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂, is a pivotal organorhodium complex and a versatile catalyst precursor in a multitude of organic transformations. Its efficacy in promoting reactions such as hydroformylation, carbonylation, hydrogenation, and polymerization makes it a valuable tool in both academic research and the pharmaceutical industry.[1] However, its pronounced sensitivity to atmospheric oxygen necessitates stringent handling and storage protocols to ensure its integrity and catalytic activity. This guide provides a comprehensive overview of the essential procedures for the safe and effective management of this air-sensitive compound.

Physicochemical Properties and Stability

A thorough understanding of the compound's properties is fundamental to its proper handling.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [2][3][4] |

| Molecular Weight | 388.93 g/mol | [2][3][4] |

| Appearance | Dark red to rust-colored solid/crystalline powder | [1][4] |

| Solubility | Sparingly soluble in ethanol, acetone, dioxane, chloroform, and dichloromethane (B109758). Insoluble in water. | |

| Air Sensitivity | Highly sensitive to atmospheric oxygen. | [4] |

| Thermal Stability | Decomposes upon heating. While a specific decomposition temperature is not readily available, it is known to be heat-sensitive. |

The rhodium(I) center in the dimer is readily oxidized in the presence of air, leading to decomposition and loss of catalytic activity. The ethylene (B1197577) ligands are also labile and can be displaced by other ligands, a property that is key to its catalytic utility but also contributes to its instability if not handled under an inert atmosphere.[2]

Storage Protocols

To maintain the chemical integrity of this compound, the following storage conditions are mandatory:

-

Inert Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon. This prevents oxidation of the rhodium(I) center.

-

Low Temperature: Storage at or below -4°C is recommended, with storage in a freezer at -20°C being common practice.[1] This minimizes thermal decomposition and slows down any potential degradation pathways.

-

Light Protection: While not explicitly stated as light-sensitive in all safety data sheets, it is good practice to store the compound in an opaque container or in a dark environment to prevent any potential photochemical decomposition.

-

Container: The compound should be stored in a tightly sealed container suitable for air-sensitive materials, such as a Schlenk flask or a vial with a PTFE-lined cap, which is then often sealed with paraffin (B1166041) film for extra protection.

Handling Protocols: Working Under an Inert Atmosphere

Due to its air-sensitive nature, all manipulations of this compound must be carried out using standard inert atmosphere techniques, primarily within a glovebox or on a Schlenk line.

Glovebox Operations

A glovebox provides the most controlled environment for handling highly air-sensitive compounds.

Experimental Protocol: Weighing and Preparing a Solution of [RhCl(C₂H₄)₂]₂ in a Glovebox

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels (ideally <1 ppm). Transfer all necessary glassware (e.g., vials, spatulas, volumetric flasks, syringes, needles), solvents, and the container of the rhodium dimer into the glovebox antechamber. All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum before being introduced into the glovebox.

-

Inerting: Cycle the antechamber with the glovebox atmosphere (evacuate and backfill with inert gas) at least three times to remove any traces of air and moisture.

-

Equilibration: Once inside the glovebox, allow the container of the rhodium dimer and other equipment to thermally equilibrate to the glovebox temperature for at least 30 minutes before opening. This prevents pressure differentials and potential contamination.

-

Weighing:

-

Place a tared weighing paper or vial on an analytical balance inside the glovebox.

-

Carefully open the container of the this compound.

-

Using a clean, dry spatula, transfer the desired amount of the rust-colored solid to the weighing paper or vial.

-

Record the mass.

-

Securely close the main container of the rhodium dimer.

-

-

Dissolution:

-

Transfer the weighed solid into a clean, dry volumetric flask or reaction vessel.

-

Add the desired anhydrous, degassed solvent (e.g., dichloromethane or chloroform) to the vessel. The solvent should have been previously purified and stored over molecular sieves inside the glovebox.

-

Gently swirl the flask to dissolve the compound. Sonication can be used if necessary for sparingly soluble cases.

-

Once dissolved, the solution is ready for use in the subsequent reaction.

-

-

Cleanup: Clean any spills within the glovebox immediately using appropriate wipes. Remove all waste materials from the glovebox via the antechamber.

Schlenk Line Operations

For laboratories not equipped with a glovebox, a Schlenk line can be used, although it requires more technical skill to maintain a strictly inert environment.

Workflow for Schlenk Line Handling

Caption: Workflow for handling the rhodium dimer on a Schlenk line.

Experimental Protocols

Synthesis of this compound

The preparation of this complex is a well-established procedure, detailed in Inorganic Syntheses. The reaction involves the reduction of rhodium(III) chloride hydrate (B1144303) by ethylene in an aqueous methanol (B129727) solution.[2]

Experimental Protocol: Synthesis of [RhCl(C₂H₄)₂]₂ (Adapted from Cramer, Inorganic Syntheses, 1974)

-

Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a bubbler.

-

Reagents:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Methanol

-

Deionized water

-

Ethylene gas

-

-

Procedure:

-

Dissolve rhodium(III) chloride hydrate in a mixture of methanol and water in the reaction flask.

-

Purge the solution and the flask with ethylene gas for a few minutes to ensure an ethylene atmosphere.

-

Continue to bubble ethylene through the stirred solution at room temperature. The reaction involves the reduction of Rh(III) to Rh(I), with ethylene being oxidized to acetaldehyde. The overall reaction is: 2 RhCl₃(H₂O)₃ + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[2]

-

The reaction progress is monitored by the precipitation of the product.

-

Once the reaction is complete, the solid product is isolated by filtration, washed with methanol and water, and dried under vacuum.

-

Due to the lability of the ethylene ligands, the product should not be recrystallized.[2]

-

Table 2: Summary of Synthesis Parameters

| Parameter | Value/Condition |

| Starting Material | Rhodium(III) chloride hydrate |

| Reducing Agent | Ethylene (C₂H₄) |

| Solvent | Aqueous methanol |

| Temperature | Room temperature |

| Product Isolation | Filtration |

| Purification | Washing with methanol and water; no recrystallization |

Catalytic Applications and Mechanisms

This compound is a precursor to numerous homogeneous catalysts. The ethylene ligands are readily displaced by other ligands, such as phosphines, allowing for the in-situ generation of the active catalytic species.

Asymmetric 1,4-Addition

A prominent application is in rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones. The following catalytic cycle, proposed by Hayashi and coworkers, illustrates the key intermediates.

Catalytic Cycle for Asymmetric 1,4-Addition

Caption: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.

Hydroformylation

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. Rhodium complexes are highly active catalysts for this transformation. The active catalyst is typically a rhodium hydride species, which can be generated in situ from the this compound.

Generalized Hydroformylation Cycle

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Safety and Disposal

This compound is classified as a skin and eye irritant. Standard personal protective equipment, including safety goggles, laboratory coat, and chemically resistant gloves, must be worn when handling this compound. All operations should be performed in a well-ventilated fume hood or within a glovebox.

Disposal: Waste containing rhodium compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Due to the high value of rhodium, collection for recovery and recycling is often a viable and environmentally responsible option. Empty containers should be rinsed with a suitable solvent (e.g., acetone) in a fume hood, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of appropriately.

By adhering to these stringent handling and storage protocols, researchers can ensure the longevity and reactivity of this compound, enabling its successful application in innovative chemical synthesis and drug development.

References

An In-depth Technical Guide to the Safe Handling of Chlorobis(ethylene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of chlorobis(ethylene)rhodium(I) dimer, a common organometallic catalyst in chemical synthesis. Given its air-sensitive nature and potential hazards, strict adherence to the following procedures is crucial to ensure personnel safety and experimental integrity.

Compound Identification and Properties

This compound ([RhCl(C₂H₄)₂]₂) is a red-orange, air-sensitive solid. It is essential to be familiar with its basic properties to handle it safely.

| Property | Value |

| CAS Number | 12081-16-2 |

| Molecular Formula | C₈H₁₆Cl₂Rh₂ |

| Molecular Weight | 388.93 g/mol |

| Appearance | Red-orange to rust-colored solid |

| Solubility | Soluble in nonpolar organic solvents. Insoluble in water. |

| Stability | Air and moisture sensitive. Reacts slowly with water. |

Hazard Identification and Exposure Limits

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Occupational Exposure Limits for Rhodium Compounds:

| Jurisdiction | Component | Type | Value |

| NIOSH | Rhodium (metal fume and insoluble compounds, as Rh) | TWA | 0.1 mg/m³ |

| OSHA | Rhodium, metal & insoluble compounds | TWA | 0.1 mg/m³ |

| OSHA | Rhodium, soluble compounds | TWA | 0.001 mg/m³ |

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |

| Eye Protection | Safety glasses with side shields or chemical splash goggles |

| Skin and Body | Laboratory coat |

| Respiratory | Not required for small-scale use in a well-ventilated area or glovebox. For larger quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling and Storage

Due to its air and moisture sensitivity, this compound requires handling under an inert atmosphere.

Storage:

-

Store in a tightly sealed container.

-

Keep in a freezer (at or below -20°C).

-

Store under an inert atmosphere (e.g., argon or nitrogen).

Handling:

-

All manipulations should be carried out in a glovebox or using Schlenk line techniques.

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

-

Use dry, degassed solvents.

Logical Workflow for Handling Air-Sensitive Reagents

Caption: Workflow for handling air-sensitive reagents.

Experimental Protocol: A Representative Cross-Coupling Reaction

The following is a detailed methodology for a representative cross-coupling reaction using this compound, adapted from standard procedures for air-sensitive organometallic catalysis.

Objective: To perform a rhodium-catalyzed cross-coupling reaction under inert atmosphere.

Materials:

-

This compound

-

Aryl halide

-

Organoboron reagent

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., dioxane)

-

Schlenk flask and other oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) source with a manifold (Schlenk line)

-

Syringes and needles

Procedure:

-

Glassware Preparation: Thoroughly wash and oven-dry all glassware (Schlenk flask, condenser, etc.) and allow to cool under a stream of inert gas.

-

Inert Atmosphere Setup: Assemble the glassware and connect it to the Schlenk line. Evacuate and backfill the apparatus with inert gas three times to ensure an oxygen- and moisture-free environment.

-

Reagent Addition (Solids): In a glovebox, weigh the this compound, aryl halide, organoboron reagent, and base into the Schlenk flask. Seal the flask before removing it from the glovebox. If a glovebox is not available, add the solids to the flask under a positive flow of inert gas.

-

Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a syringe or cannula.

-

Reaction: Stir the mixture at the desired temperature for the required time, maintaining a positive pressure of inert gas.

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a cross-coupling reaction.

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Leak Procedures:

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For larger spills, cordon off the area and prevent entry. Contact environmental health and safety personnel.

Disposal Considerations

Waste containing rhodium should be treated as hazardous waste.

-

Collect all waste materials, including contaminated solvents and solids, in a designated, labeled, and sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

This technical guide provides a framework for the safe handling of this compound. It is imperative that all users receive proper training on the techniques for handling air-sensitive compounds and are familiar with the specific hazards of the materials being used. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with any chemical.

An In-depth Technical Guide to the Fundamental Properties of Rhodium(I) Ethylene Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of rhodium(I) ethylene (B1197577) complexes, crucial intermediates and catalysts in a wide array of chemical transformations. This document details their synthesis, structure, bonding, and reactivity, with a focus on quantitative data, experimental methodologies, and mechanistic pathways relevant to academic and industrial research, including pharmaceutical development.

Introduction

Rhodium(I) ethylene complexes are organometallic compounds featuring a rhodium atom in the +1 oxidation state coordinated to one or more ethylene ligands. These complexes are of significant interest due to their role as catalyst precursors and key intermediates in important catalytic processes such as hydrogenation, hydroformylation, and hydrosilylation. Their reactivity is intrinsically linked to the labile nature of the ethylene ligand, which can be readily displaced by other substrates, initiating the catalytic cycle. Understanding the fundamental properties of these complexes is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies, particularly in the synthesis of complex molecules like pharmaceuticals.

Synthesis of Rhodium(I) Ethylene Complexes

The synthesis of rhodium(I) ethylene complexes typically starts from rhodium(III) precursors, which are reduced in the presence of ethylene. A common and versatile starting material is the chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂.

Synthesis of this compound

This dimeric complex is a key precursor for a variety of other rhodium(I) ethylene complexes. It is prepared by the reduction of hydrated rhodium(III) chloride with ethylene in an aqueous methanol (B129727) solution.[1] During the reaction, ethylene acts as both a reducing agent, being oxidized to acetaldehyde, and a ligand.[1]

Synthesis of Acetylacetonatobis(ethylene)rhodium(I)

A widely used and stable rhodium(I) ethylene complex is acetylacetonatobis(ethylene)rhodium(I), [Rh(acac)(C₂H₄)₂]. It is synthesized by the reaction of the this compound with acetylacetone (B45752) in the presence of a base, such as aqueous potassium hydroxide.[1]

Structural and Spectroscopic Properties

The geometry and electronic structure of rhodium(I) ethylene complexes are crucial for their reactivity. These properties are typically elucidated using a combination of X-ray crystallography and various spectroscopic techniques.

Molecular Structure

Rhodium(I) complexes, being d⁸ metal centers, typically adopt a square planar geometry. In complexes such as [Rh(acac)(C₂H₄)₂], the rhodium atom is coordinated to the two oxygen atoms of the acetylacetonate (B107027) ligand and the two ethylene ligands. The ethylene ligands are oriented perpendicular to the coordination plane.

Table 1: Selected Bond Lengths and Angles for Rhodium(I) Ethylene Complexes

| Complex | Rh-C (Å) | C=C (Å) | C-Rh-C (°) | Reference |

| [Rh(acac)(C₂H₄)₂] | 2.13 | 1.38 | 39.4 |

Spectroscopic Data

NMR and IR spectroscopy are powerful tools for characterizing rhodium(I) ethylene complexes in solution and for monitoring their reactions.

Table 2: Spectroscopic Data for Selected Rhodium(I) Ethylene Complexes

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁰³Rh NMR (δ, ppm) | IR ν(C=C) (cm⁻¹) | IR ν(Rh-C) (cm⁻¹) | Reference | |---|---|---|---|---|---| | [Rh(acac)(C₂H₄)₂] | 2.9 (br s, 8H, C₂H₄) | 68.5 (d, J(Rh,C) = 14 Hz, C₂H₄) | -1650 | ~1510 | ~410 | | | [RhCl(C₂H₄)₂]₂ | 4.12 (d, 8H), 2.95 (d, 8H) | 83.2 (d, J(Rh,C) = 15 Hz) | Not Reported | Not Reported | Not Reported | |

Note: NMR data can vary depending on the solvent and temperature.

Thermodynamic Properties

The stability of rhodium(I) ethylene complexes is a key factor in their utility as catalysts. Thermodynamic parameters such as enthalpy and entropy of formation provide insight into their stability and reactivity.

Table 3: Thermodynamic Data for Rhodium(I) Ethylene Complex Formation

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |

| RhCl(PPh₃)₃ + C₂H₄ ⇌ RhCl(C₂H₄)(PPh₃)₂ + PPh₃ | -10.5 | -15.2 | -6.0 |

Note: Thermodynamic data for these systems are not widely available and can be challenging to measure experimentally.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and characterization of rhodium(I) ethylene complexes.

Synthesis of this compound[1]

Materials:

-

Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)

-

Methanol

-

Deionized water

-

Ethylene gas

Procedure:

-

Dissolve rhodium(III) chloride hydrate in a mixture of methanol and water in a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer.

-

Purge the solution with nitrogen gas to remove air.

-

Bubble ethylene gas through the stirred solution at room temperature. The color of the solution will gradually change from dark red to orange-yellow as the rhodium(III) is reduced and the complex forms.

-

Continue bubbling ethylene for several hours until the reaction is complete.

-

The product, [RhCl(C₂H₄)₂]₂, will precipitate from the solution.

-

Collect the orange-yellow solid by filtration, wash with water and then a small amount of cold methanol.

-

Dry the product under vacuum. The complex is air-sensitive and should be stored under an inert atmosphere.

Characterization by NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁰³Rh nuclei.

Sample Preparation:

-

In a glovebox or under an inert atmosphere, dissolve a small amount of the rhodium(I) ethylene complex in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to an NMR tube and seal it.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. The coordinated ethylene protons typically appear as a broad singlet or a set of multiplets in the range of 2.5-4.5 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbon atoms of the coordinated ethylene will appear as a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance).

-

¹⁰³Rh NMR: Due to the low gyromagnetic ratio and long relaxation times of the ¹⁰³Rh nucleus, direct observation can be challenging. Indirect methods, such as ¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC), are often employed to determine the chemical shift.

Characterization by IR Spectroscopy

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-